molecular formula C7H14N2O2 B1486336 Methyl 1,4-diazepane-1-carboxylate CAS No. 271243-23-3

Methyl 1,4-diazepane-1-carboxylate

Cat. No. B1486336
CAS RN: 271243-23-3
M. Wt: 158.2 g/mol
InChI Key: SKOUREWVKIVTEP-UHFFFAOYSA-N
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Description

“Methyl 1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C7H14N2O2 . It is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound with two nitrogen atoms .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry.


Chemical Reactions Analysis

1,4-Diazepines, including “this compound”, are associated with a wide range of chemical reactions. Scientists have been actively involved in studying the synthesis and reactions of 1,4-diazepines .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 158.19826 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Rho-Kinase Inhibitor Synthesis

“Methyl 1,4-diazepane-1-carboxylate” is a key intermediate in the synthesis of the Rho-kinase inhibitor K-115 . Rho-kinase inhibitors have potential applications in the treatment of various diseases, including glaucoma, hypertension, and erectile dysfunction.

Chiral Compound Production

The compound is used in the production of chiral compounds . Chiral compounds are essential in the pharmaceutical industry as they often have different biological activities depending on their configuration.

Intramolecular Cyclization

“this compound” is used in intramolecular Fukuyama–Mitsunobu cyclization . This reaction is a powerful tool for the synthesis of cyclic compounds, which are prevalent in many biologically active molecules.

Asymmetric Molecule Synthesis

The compound is used in the synthesis of asymmetric molecules . Asymmetric molecules are crucial in the field of medicinal chemistry, as they often exhibit superior pharmacological properties compared to their symmetric counterparts.

Organic Building Blocks

“this compound” serves as an organic building block in various chemical reactions . Organic building blocks are fundamental components in the synthesis of complex organic compounds.

Benzene Compound Synthesis

The compound is used in the synthesis of benzene compounds . Benzene compounds are widely used in the production of drugs, plastics, resins, synthetic fibers, rubber, dyes, detergents, and pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for “Methyl 1,4-diazepane-1-carboxylate” is not mentioned in the search results, 1,4-diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .

Safety and Hazards

Safety information for “Methyl 1,4-diazepane-1-carboxylate” indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided .

properties

IUPAC Name

methyl 1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOUREWVKIVTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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